molecular formula C12H15N3O B1328028 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 202826-52-6

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B1328028
CAS No.: 202826-52-6
M. Wt: 217.27 g/mol
InChI Key: DMCVIPFZUCHMQV-UHFFFAOYSA-N
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Description

1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is a complex organic compound featuring a spiro linkage between a piperidine ring and a quinazolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Quinazolinone Formation: The quinazolinone moiety can be synthesized from anthranilic acid derivatives through cyclization and condensation reactions.

    Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, modifying the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one may have applications in several fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the 1’H modification.

    Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-thione: Contains a sulfur atom instead of an oxygen atom.

    Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-amine: Contains an amine group instead of a ketone.

Uniqueness

1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is unique due to its specific spiro linkage and the presence of both piperidine and quinazolinone moieties, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-11-9-3-1-2-4-10(9)14-12(15-11)5-7-13-8-6-12/h1-4,13-14H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCVIPFZUCHMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649762
Record name 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202826-52-6
Record name 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Benzyl-1′H-spiro[piperidine-4,2′-quinazolin]-4′ (3′H)-one (5.0 g) and 10% palladium-carbon (500 mg) were suspended in methanol (200 mL), and the suspension was stirred at room temperature for 2 days under a hydrogen atmosphere. The catalyst was removed by filtration through celite. The solvent was evaporated under reduced pressure and the residue was crystallized from ethanol/ether to give the object product (2.34 g, 41%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Reaction Step Three
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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